molecular formula C9H13F3N4O B15149405 N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

Cat. No.: B15149405
M. Wt: 250.22 g/mol
InChI Key: CKMVSSGYZPFFKC-UHFFFAOYSA-N
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Description

N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide is a chemical compound with the molecular formula C9H13F3N4O It features a pyrazole ring substituted with a trifluoromethyl group and a butanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like copper or palladium and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13F3N4O

Molecular Weight

250.22 g/mol

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

InChI

InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15)

InChI Key

CKMVSSGYZPFFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F

Origin of Product

United States

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